FG-2216

Catalog No.
S527964
CAS No.
223387-75-5
M.F
C12H9ClN2O4
M. Wt
280.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FG-2216

CAS Number

223387-75-5

Product Name

FG-2216

IUPAC Name

2-[(1-chloro-4-hydroxyisoquinoline-3-carbonyl)amino]acetic acid

Molecular Formula

C12H9ClN2O4

Molecular Weight

280.66 g/mol

InChI

InChI=1S/C12H9ClN2O4/c13-11-7-4-2-1-3-6(7)10(18)9(15-11)12(19)14-5-8(16)17/h1-4,18H,5H2,(H,14,19)(H,16,17)

InChI Key

OUQVKRKGTAUJQA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(N=C2Cl)C(=O)NCC(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

2-(1-chloro-4-hydroxyisoquinoline-3-carboxamido)acetate, 2-(1-chloro-4-hydroxyisoquinoline-3-carboxamido)acetic acid

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=C2Cl)C(=O)NCC(=O)O)O

Description

The exact mass of the compound N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine is 280.0251 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Prolyl-Hydroxylases (PHDs):

PHDs are a family of enzymes that regulate the hydroxylation of specific proline residues on hypoxia-inducible factors (HIFs) []. HIFs are transcription factors that play a crucial role in cellular responses to hypoxia (low oxygen conditions). Under normoxic conditions (normal oxygen levels), PHDs hydroxylate HIFs, targeting them for degradation by the proteasome. However, under hypoxic conditions, PHD activity is inhibited, leading to HIF stabilization and the upregulation of genes involved in oxygen transport, angiogenesis (blood vessel formation), and other hypoxia-adaptive responses [].

FG-2216 acts as a potent inhibitor of PHDs, leading to HIF stabilization and activation of its downstream target genes even under normoxic conditions [, ]. This property makes FG-2216 a valuable research tool for studying the cellular response to hypoxia and the potential therapeutic benefits of HIF activation in various diseases.

Potential Therapeutic Applications:

Research suggests that FG-2216's ability to activate HIF might be beneficial for treating conditions characterized by hypoxia or impaired oxygen delivery. Some potential therapeutic applications under investigation include:

  • Ischemic diseases: Diseases like heart disease and stroke involve reduced blood flow and oxygen supply to tissues. FG-2216's ability to promote angiogenesis and enhance oxygen delivery is being explored in this context [].
  • Anemia: In certain types of anemia, oxygen delivery to tissues is compromised. FG-2216's potential to stimulate erythropoiesis (red blood cell production) is being investigated [].
  • Wound healing: Impaired blood flow can hinder wound healing. FG-2216's potential to promote angiogenesis and improve oxygen delivery might benefit wound healing processes [].

FG-2216 is a small molecule compound identified as a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase 2. Its chemical formula is C₁₂H₉ClN₂O₄, and it has an average molecular weight of approximately 280.664 g/mol. The compound is notable for its ability to stabilize hypoxia-inducible transcription factors independently of oxygen levels, making it a significant player in the modulation of cellular responses to hypoxia . FG-2216 has been classified as investigational and is primarily studied for its potential therapeutic applications in conditions associated with hypoxia, such as anemia and ischemic diseases.

The mechanism of action of FG-2216 remains unknown. While it has been identified in human blood, its role in biological systems and potential interactions with biomolecules require further investigation [].

, primarily involving its interactions with prolyl hydroxylases. The compound can undergo:

  • Oxidation: FG-2216 may be oxidized under specific conditions, altering its reactivity and biological activity.
  • Reduction: It can also be reduced, which may affect its pharmacological properties and efficacy.

The inhibition mechanism of FG-2216 involves binding to the active site of prolyl hydroxylase enzymes, thereby preventing the hydroxylation of hypoxia-inducible factors, which are crucial for their degradation under normoxic conditions .

FG-2216 has demonstrated significant biological activity, particularly in enhancing erythropoietin production. In clinical studies, it has been shown to increase plasma erythropoietin levels in both healthy individuals and patients undergoing hemodialysis. The compound's effects on erythropoietin production can lead to increased hemoglobin levels and improved oxygen delivery to tissues .

In vitro studies indicate that FG-2216 has an IC₅₀ value of approximately 3.9 micromolar for prolyl hydroxylase 2, highlighting its potency as an inhibitor . Furthermore, chronic administration in animal models has resulted in a well-tolerated profile with observable increases in hemoglobin expression and reticulocyte counts over time .

The synthesis of FG-2216 involves several steps that typically include:

  • Formation of Isoquinoline Derivatives: Starting from appropriate precursors, isoquinoline structures are synthesized.
  • Chlorination: Introducing chlorine into the molecular structure to form the chloro-substituted isoquinoline.
  • Amidation: Coupling the isoquinoline derivative with acetic acid derivatives to form the final product.

Specific synthetic routes may vary based on the desired purity and yield but generally follow these foundational steps outlined in chemical literature .

FG-2216 is primarily explored for its applications in:

  • Anemia Treatment: By stimulating erythropoietin production, FG-2216 holds promise for treating anemia associated with chronic kidney disease and other conditions.
  • Ischemic Diseases: Its ability to stabilize hypoxia-inducible factors suggests potential use in therapies aimed at ischemic injuries where oxygen supply is compromised.
  • Research Tool: As a prolyl hydroxylase inhibitor, FG-2216 serves as a valuable tool in research settings for studying hypoxia-related pathways and mechanisms .

Studies have indicated that FG-2216 interacts with various biological systems, notably enhancing erythropoietin levels significantly in both healthy subjects and those with renal impairment. The pharmacokinetics reveal that the compound's systemic exposure is altered in patients with kidney failure, suggesting increased sensitivity or altered metabolism compared to healthy individuals . Further investigations are needed to elucidate the precise molecular interactions and their implications for therapeutic use.

FG-2216 shares structural and functional similarities with other prolyl hydroxylase inhibitors. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
RoxadustatC₁₃H₁₁N₃O₃SApproved for anemia treatment; acts on HIF pathway.
VadadustatC₁₂H₁₁N₅O₂Inhibits prolyl hydroxylases; promotes erythropoiesis.
DaprodustatC₁₂H₁₂N₂O₂Similar mechanism; enhances erythropoietin levels.

FG-2216 stands out due to its specific binding affinity and unique structural features that allow for selective inhibition of prolyl hydroxylase 2 while demonstrating a favorable pharmacokinetic profile in clinical settings . This specificity may confer advantages in therapeutic contexts where targeted modulation of hypoxia-inducible factors is desired without affecting other pathways significantly.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

280.0250845 g/mol

Monoisotopic Mass

280.0250845 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RU921DS4Z5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in anemia and kidney disease.

Pictograms

Irritant

Irritant

Other CAS

223387-75-5

Wikipedia

Fg-2216

Dates

Last modified: 08-15-2023
1: Hong YR, Kim HT, Lee SC, Ro S, Cho JM, Kim IS, Jung YH. [(4-Hydroxyl-benzo[4,5]thieno[3,2-c]pyridine-3-carbonyl)-amino]-acetic acid derivatives; HIF prolyl 4-hydroxylase inhibitors as oral erythropoietin secretagogues. Bioorg Med Chem Lett. 2013 Nov 1;23(21):5953-7. doi: 10.1016/j.bmcl.2013.08.067. Epub 2013 Aug 23. PubMed PMID: 24042008.
2: Beuck S, Schänzer W, Thevis M. Hypoxia-inducible factor stabilizers and other small-molecule erythropoiesis-stimulating agents in current and preventive doping analysis. Drug Test Anal. 2012 Nov;4(11):830-45. doi: 10.1002/dta.390. Epub 2012 Feb 24. Review. PubMed PMID: 22362605.
3: Beuck S, Bornatsch W, Lagojda A, Schänzer W, Thevis M. Development of liquid chromatography-tandem mass spectrometry-based analytical assays for the determination of HIF stabilizers in preventive doping research. Drug Test Anal. 2011 Nov-Dec;3(11-12):756-70. doi: 10.1002/dta.365. PubMed PMID: 22213684.
4: Bernhardt WM, Wiesener MS, Scigalla P, Chou J, Schmieder RE, Günzler V, Eckardt KU. Inhibition of prolyl hydroxylases increases erythropoietin production in ESRD. J Am Soc Nephrol. 2010 Dec;21(12):2151-6. doi: 10.1681/ASN.2010010116. Epub 2010 Nov 29. PubMed PMID: 21115615; PubMed Central PMCID: PMC3014028.
5: Beuck S, Schwabe T, Grimme S, Schlörer N, Kamber M, Schänzer W, Thevis M. Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase. J Am Soc Mass Spectrom. 2009 Nov;20(11):2034-48. doi: 10.1016/j.jasms.2009.07.016. Epub 2009 Aug 7. PubMed PMID: 19734057.
6: Cases A. The latest advances in kidney diseases and related disorders. Drug News Perspect. 2007 Dec;20(10):647-54. PubMed PMID: 18301799.
7: Thevis M, Kohler M, Schlörer N, Schänzer W. Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. J Am Soc Mass Spectrom. 2008 Jan;19(1):151-8. Epub 2007 Nov 9. PubMed PMID: 18063383.
8: Hsieh MM, Linde NS, Wynter A, Metzger M, Wong C, Langsetmo I, Lin A, Smith R, Rodgers GP, Donahue RE, Klaus SJ, Tisdale JF. HIF prolyl hydroxylase inhibition results in endogenous erythropoietin induction, erythrocytosis, and modest fetal hemoglobin expression in rhesus macaques. Blood. 2007 Sep 15;110(6):2140-7. Epub 2007 Jun 8. PubMed PMID: 17557894; PubMed Central PMCID: PMC1976368.

Explore Compound Types